3-(1H-Imidazol-4-yl)pyrrolidin-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
3-(1H-imidazol-5-yl)pyrrolidin-2-amine |
InChI |
InChI=1S/C7H12N4/c8-7-5(1-2-10-7)6-3-9-4-11-6/h3-5,7,10H,1-2,8H2,(H,9,11) |
InChI Key |
FTXJOXBANLVAAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C1C2=CN=CN2)N |
Origin of Product |
United States |
Significance of Imidazole and Pyrrolidine Containing Scaffolds in Medicinal Chemistry Research
The imidazole (B134444) and pyrrolidine (B122466) rings are considered "privileged scaffolds" in drug discovery. This designation is reserved for molecular frameworks that can bind to a variety of biological targets, leading to a wide range of therapeutic applications.
The five-membered imidazole ring is an aromatic heterocycle containing two nitrogen atoms. Its significance stems from several key properties. It is a core component of essential biological molecules, including the amino acid histidine and the neurotransmitter histamine (B1213489). nih.gov The electron-rich nature of the imidazole ring allows it to readily interact with enzymes and receptors through various non-covalent interactions, such as hydrogen bonding, and van der Waals forces. nih.govresearchgate.net This versatility has led to the incorporation of the imidazole scaffold into a multitude of FDA-approved drugs with diverse activities, including antifungal, anticancer, and anti-inflammatory effects. nih.gov
In contrast, the pyrrolidine ring is a five-membered, saturated nitrogen-containing heterocycle. researchgate.netfrontiersin.org Unlike the flat, two-dimensional structure of many aromatic scaffolds, the pyrrolidine ring is non-planar, providing a three-dimensional (3D) architecture. nih.gov This sp³-hybridized structure allows for a more comprehensive exploration of the binding pockets of target proteins, which can lead to improved potency and selectivity. nih.gov Furthermore, the pyrrolidine ring often contains one or more chiral centers, allowing for the synthesis of different stereoisomers that may exhibit distinct biological profiles. nih.gov This structural complexity is a key reason for its prevalence in natural products and its successful application in drugs targeting cancer, microbial infections, and central nervous system disorders. frontiersin.orgnih.gov
Table 1: Examples of Marketed Drugs Featuring Imidazole or Pyrrolidine Scaffolds
| Scaffold | Drug Name | Therapeutic Class |
|---|---|---|
| Imidazole | Metronidazole | Antibacterial/Antiprotozoal |
| Cimetidine | Antihistamine (H2 Blocker) | |
| Dacarbazine | Anticancer (Alkylating Agent) | |
| Losartan | Antihypertensive | |
| Pyrrolidine | Varenicline | Smoking Cessation Agent |
| Linagliptin | Antidiabetic (DPP-4 Inhibitor) | |
| Daridorexant | Insomnia Treatment | |
| Futibatinib | Anticancer (FGFR4 Inhibitor) |
General Academic Research Perspectives on the Compound Class
De Novo Synthesis Approaches to the Pyrrolidine Ring System
The construction of the pyrrolidine ring from acyclic precursors is a fundamental aspect of synthesizing the target scaffold. Various methods have been developed to create this five-membered ring with diverse functionalities.
One prominent method is the 1,3-dipolar cycloaddition between an azomethine ylide and a suitable dipolarophile. nih.gov This approach allows for the creation of highly substituted pyrrolidines with good stereocontrol. nih.gov The versatility of the starting materials enables the introduction of various substituents, paving the way for further functionalization. nih.gov
Another powerful strategy is the intramolecular hydroamination or amination of unsaturated amines. For instance, gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides can produce enantioenriched pyrrolidines in excellent yields. organic-chemistry.org Similarly, transition-metal-free, iodine-mediated direct δ-amination of sp³ C-H bonds provides an efficient route to pyrrolidine derivatives from accessible substrates. organic-chemistry.org
The "borrowing hydrogen" methodology offers a green and efficient route to functionalized pyrrolidines and piperidines from triols and amines, catalyzed by iridium(III) complexes. researchgate.net This method allows for the direct synthesis of hydroxy-functionalized aza-heterocycles, which can be further modified. researchgate.net
A patent describes a process for synthesizing 2-amino-3-cyanopyrrole derivatives starting from malononitrile, benzaldehyde, and aminoacetaldehyde dimethyl acetal (B89532) through reductive amination and a subsequent ring-closure reaction. google.com While this yields a pyrrole (B145914), subsequent reduction could potentially lead to the desired pyrrolidine core.
Targeted Functionalization and Derivatization of Pre-Formed Pyrrolidine Moieties
When a pre-formed pyrrolidine ring is available, for instance from the chiral pool (e.g., proline derivatives), targeted functionalization is a key strategy to introduce the desired imidazole substituent. The pyrrolidine scaffold can be functionalized at various positions, with the choice of substituents influencing the ring's conformation and basicity. mdpi.com
A common approach involves the use of protected pyrrolidine derivatives, such as those derived from proline, which allow for selective reactions. For example, N-protected pyrrolidines can be selectively lithiated and then reacted with electrophiles to introduce substituents at specific positions. The stereochemistry of the substituents can influence the puckering of the pyrrolidine ring, which is a critical factor for biological activity.
Furthermore, the synthesis of multivalent pyrrolidine iminosugars showcases advanced functionalization techniques, including 1,3-dipolar cycloadditions with nitrones and subsequent N- and/or O-allylations to create complex architectures. mdpi.com These strategies could be adapted to introduce an imidazole or a precursor at the C-3 position of the pyrrolidine ring.
Imidazole Ring Formation and Regioselective Integration Strategies
The construction of the imidazole ring itself can be achieved through various synthetic routes, many of which are adaptable for the integration onto a pyrrolidine scaffold. Imidazole synthesis has been a subject of extensive research, leading to a variety of methods. scispace.commdpi.comnih.gov
A classic method involves the reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia (B1221849), a route that can be modified to produce C-substituted imidazoles. scispace.commdpi.com More contemporary approaches include multicomponent reactions (MCRs), which offer a powerful tool for generating molecular diversity in a single step. researchgate.netrsc.org For example, a three-component reaction of L-histidine, benzylidenehydrazine, and various aldehydes, catalyzed by Cu(II), has been used to synthesize imidazole derivatives. nih.gov
For the regioselective integration of the imidazole ring onto a pyrrolidine, one could envision a strategy starting from a 3-functionalized pyrrolidine precursor. For instance, a pyrrolidine bearing a 1,2-dicarbonyl or an α-haloketone at the 3-position could undergo cyclization with an ammonia source and an aldehyde to form the desired 4-substituted imidazole ring.
Cascade and Multicomponent Reaction Methodologies for Scaffold Assembly
Cascade and multicomponent reactions (MCRs) are highly efficient strategies for the rapid assembly of complex molecules like this compound from simple starting materials in a single pot.
A novel three-component, one-pot synthesis of 1H-imidazol-4-yl-pyridines from aldehydes, picolylamines, and isocyanides highlights the potential of MCRs in constructing imidazole-containing heterocycles. researchgate.net Imidazole itself can act as an organocatalyst in MCRs to generate a wide range of functionalized molecules. rsc.org
For the synthesis of the target scaffold, one could envision a multicomponent reaction involving a pyrrolidine precursor, an imidazole precursor, and a third component that facilitates the coupling and cyclization. Catalyst-free annulative functionalizations, such as the reaction of a β-enaminone with propargylamine (B41283) to form an imidazole-pyrrolo[1,2-a]pyrazine hybrid, demonstrate the power of domino reactions in constructing multiple heterocyclic rings in one sequence. elsevierpure.comnih.gov
Optimization of Reaction Conditions and Yields in Academic Synthesis
The optimization of reaction conditions is a critical step in any synthetic route to maximize yields and purity. This involves a systematic study of various parameters such as solvents, catalysts, temperature, and reaction time.
For instance, in the synthesis of imidazole derivatives, the choice of catalyst and solvent can significantly impact the reaction outcome. A study on the synthesis of 1,2,4,5-tetrasubstituted imidazoles showed that while various solvents could be used, refluxing in ethanol (B145695) often provided good yields. nih.gov Similarly, the use of Lewis acids or other catalysts can be optimized to improve the efficiency of multicomponent reactions for imidazole synthesis. researchgate.net
In the context of pyrrolidine synthesis, the choice of catalyst is also crucial. For example, in the "borrowing hydrogen" methodology, different iridium catalysts can be screened to find the optimal one for the amination of triols. researchgate.net The reaction temperature and the nature of the base used are also key parameters to be fine-tuned.
Below is a table summarizing various reaction conditions for the synthesis of related heterocyclic compounds, which can serve as a starting point for optimizing the synthesis of this compound.
| Reaction Type | Catalyst | Solvent | Temperature | Yield | Ref. |
| Imidazole Synthesis (MCR) | InCl₃ | Methanol | 25 °C | Moderate | researchgate.net |
| Imidazole Synthesis (Cu-catalyzed) | Cu(phen)Cl₂ | Ethanol | 35 °C (reflux) | 78-80% | nih.gov |
| Pyrrolidine Synthesis (Borrowing Hydrogen) | [Ir(Cp*)Cl₂]₂ | t-Amyl Alcohol | 120 °C | up to 88% | researchgate.net |
| Pyrrolidine-2,5-dione Synthesis | None (Solvent-free) | Room Temp | up to 90% | nih.gov | |
| Pyrrolo[1,2-c]imidazole Synthesis | K₂CO₃ | THF | Reflux | up to 15% | nih.gov |
Impact of Substituent Variations on the Pyrrolidine Ring System on Biological Activity
The pyrrolidine ring is a versatile scaffold in drug discovery, valued for its three-dimensional sp3-hybridized structure which allows for efficient exploration of pharmacophore space. nih.gov Its non-planar, puckered conformation can be precisely controlled by the choice of substituents, which in turn influences pharmacological efficacy. nih.gov
SAR analyses have consistently shown that the biological activity of pyrrolidine-containing compounds is strongly influenced by substituents at various positions on the ring. nih.gov For instance, in a series of pyrrolidine-2,5-dione derivatives studied for anticonvulsant activity, the nature of the substituent at the C-3 position was a critical determinant of potency. nih.gov Specifically, derivatives bearing a non-aromatic sec-butyl or an isopropyl group at this position showed favorable activity. nih.gov The spatial arrangement of substituents on the pyrrolidine ring can lead to different biological profiles, which is attributed to varied binding modes with enantioselective proteins. nih.gov
The basicity of the pyrrolidine nitrogen is another key factor that can be modulated by substituents. Substituents at the C-2 position, in particular, can have a strong effect on the basicity of the nitrogen atom, which can be crucial for interactions with biological targets. nih.gov
Table 1: Effect of Pyrrolidine Ring Substituents on Biological Activity
| Compound Class | Substituent Position | Substituent Type | Observed Impact on Activity | Reference |
|---|---|---|---|---|
| Pyrrolidine-2,5-diones | C-3 | sec-Butyl | Positive effect on anticonvulsant activity | nih.gov |
| Pyrrolidine-2,5-diones | C-3 | Isopropyl | Favorable protection in scPTZ test | nih.gov |
| Pyrrolidine-2,5-diones | C-3 | Benzhydryl | Favorable protection in scPTZ test | nih.gov |
Role of Imidazole Substitutions on Biological Activity Profiles and Target Selectivity
The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. nih.govnih.gov Its five-membered aromatic ring containing two nitrogen atoms allows it to act as both a hydrogen bond donor and acceptor, engage in various weak interactions like dipole-dipole and π-stacking, and possess an amphoteric nature, meaning it can act as an acid or a base. nih.govnih.govnih.govresearchgate.net These properties are fundamental to its ability to bind with high affinity to a wide range of biological targets, including enzymes and receptors. nih.gov
The biological activity profile of imidazole-containing compounds is diverse, with derivatives showing potential as anticancer, antibacterial, anti-inflammatory, and antiviral agents. nih.govnih.govresearchgate.net The versatility of the imidazole core allows for substitutions at multiple positions (C-2, C-4, C-5), each offering a vector for modifying the molecule's properties. globalresearchonline.netthieme-connect.de For example, in the development of DNA intercalators and topoisomerase II inhibitors, the substitution pattern on the imidazole ring was critical. Specifically, 4-phenyl-imidazole and 4-(4-chlorophenyl)imidazole derivatives demonstrated potent DNA damaging activity. researchgate.net
Furthermore, the imidazole moiety can be strategically employed to enhance physicochemical properties. Its inherent polarity and ability to form hydrogen bonds can improve the solubility of poorly soluble drug candidates. nih.gov In some designs, the imidazole ring has been used as a bioisosteric replacement for other functional groups to improve metabolic stability or target interactions. For instance, it has been investigated as a replacement for an ester to maintain a key hydrogen bond interaction with a serine residue in the target protein. acs.org
Linker Chemistry and its Influence on Ligand-Target Interactions within the Compound Class
A key area of linker chemistry is the development of cleavable linkers that are stable in systemic circulation but release the active drug under specific conditions found in the target microenvironment, such as a change in pH. Acylhydrazone linkers are a prominent example of pH-responsive linkers. nih.gov They exhibit significant stability at neutral pH (pH 7.4) but are rapidly hydrolyzed at the lower pH (~pH 5.0) often found in tumor microenvironments or endosomal compartments. nih.gov The stability profile of acylhydrazones reflects a balance between the electrophilicity of the imine carbon and the ability of an acid to catalyze the hydrolysis reaction via protonation. nih.gov
Another class of pH-sensitive linkers is derived from maleic acid. nih.gov These linkers exploit an intramolecular cyclization mechanism of a maleoyl amide at a pH below the pKa of its carboxylic acid group, leading to drug release. nih.gov This chemistry can provide a highly desirable release profile, with stability at neutral pH and rapid release at acidic pH. nih.gov
Stereochemical Determinants of Biological Activity and Enantiomeric Potency
The three-dimensional structure of a drug molecule is paramount to its interaction with chiral biological targets like proteins and enzymes. The this compound scaffold contains multiple stereocenters, meaning it can exist as different stereoisomers (enantiomers and diastereomers). These isomers can have vastly different biological activities, potencies, and even toxicological profiles.
The stereogenicity of the carbons in the pyrrolidine ring is a significant feature. nih.gov The spatial orientation of substituents on the ring can dictate a different binding mode to the target protein, leading to a different biological profile for each enantiomer. nih.gov Research on chiral ligands has shown that substitution at specific positions on the pyrrolidine ring can be a fundamental structural element for achieving high enantioselectivity in chemical reactions, a principle that extends to ligand-receptor interactions. beilstein-journals.org For example, the presence of an alkyl substitution at position 5 of a pyrrolidine ring in certain ligands was found to be critical for high enantioselectivity. beilstein-journals.org
Therefore, controlling the stereochemistry during synthesis is a critical aspect of rational drug design for this compound class. Separating and testing individual enantiomers is often necessary to identify the eutomer—the stereoisomer with the desired pharmacological activity—and to avoid potential off-target effects or lower efficacy from the less active isomer (distomer).
Scaffold Modifications and Hybridization Strategies for Enhanced Bioactivity
To improve potency, selectivity, or pharmacokinetic properties, medicinal chemists often employ strategies of scaffold modification or molecular hybridization. Scaffold modification (or "scaffold hopping") involves replacing the central core of a molecule with a different, but functionally or structurally similar, heterocyclic system. nih.gov This can lead to new intellectual property, improved properties, or novel interactions with the target. For the this compound class, this could involve replacing the pyrrolidine or imidazole ring with other heterocycles like pyrazoles, thiazoles, or pyridines to probe the structural requirements of the target. acs.orgnih.gov
Molecular hybridization is a rational design strategy that combines distinct pharmacophoric elements from two or more different bioactive molecules into a single new hybrid compound. mdpi.comnih.gov The goal is to create a molecule with an enhanced or synergistic biological activity profile compared to the parent compounds. mdpi.com For example, fragments of a known kinase inhibitor like Pexidartinib have been successfully merged with a pyrrolopyrimidine nucleus to generate novel and potent inhibitors. mdpi.com Similarly, a hybrid molecule could be designed by linking the this compound scaffold to another pharmacophore, such as a 1,3,4-thiadiazole (B1197879) core, to create a new chemical entity with a unique biological profile. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov These models are invaluable tools in rational drug design, allowing for the prediction of the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts and reducing costs.
The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled. humanjournals.com Then, for each molecule, a large number of numerical descriptors are calculated that represent various aspects of its structure, such as constitutional, topological, geometrical, electrostatic, and quantum-chemical properties. nih.govlew.ro
Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as k-Nearest Neighbors (kNN), Genetic Algorithms (GA), or Artificial Neural Networks (ANN), a mathematical equation is generated that best describes the relationship between the descriptors and the biological activity. humanjournals.comnih.govlew.ro
Table 2: Common Methodologies and Descriptors in QSAR
| Methodology | Description | Common Descriptors Used | Reference |
|---|---|---|---|
| Multiple Linear Regression (MLR) | A statistical method for modeling the linear relationship between a dependent variable (activity) and independent variables (descriptors). | Polarizability, Molar Volume, Hydration Energy, HOMO/LUMO energies, Atomic Net Charges. | humanjournals.comlew.ro |
| k-Nearest Neighbor (kNN-MFA) | A method that classifies a compound based on the properties of its 'k' nearest neighbors in the descriptor space. Often used with molecular field analysis (MFA). | Steric and Electrostatic interaction fields. | humanjournals.comnih.gov |
The resulting QSAR model can provide insights into the structural features that are either beneficial or detrimental to activity. nih.gov For example, a 3D-QSAR model might highlight specific regions around the molecule where steric bulk is favored or where electrostatic interactions are important, guiding the design of new derivatives with enhanced potency. nih.gov The predictive power of the model is rigorously tested through internal (e.g., cross-validation) and external validation using a set of compounds not included in the model's creation. humanjournals.comnih.gov
Molecular Interactions, Binding Modes, and Mechanistic Insights of 3 1h Imidazol 4 Yl Pyrrolidin 2 Amine at Biological Targets
Elucidation of Key Amino Acid Residues Involved in Ligand Binding
There is no published data identifying the specific amino acid residues that may be involved in the binding of 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine to any biological target. Typically, the imidazole (B134444) moiety can interact with a variety of residues through hydrogen bonding (e.g., with serine, threonine, aspartate, glutamate) or metal coordination (e.g., with histidine in metalloenzymes). The pyrrolidine (B122466) amine could form salt bridges with acidic residues like aspartate and glutamate.
Analysis of Hydrogen Bonding Networks in Protein-Ligand Complexes
No crystal structures or molecular modeling studies of this compound in complex with a protein target are available. Therefore, an analysis of its hydrogen bonding network is not possible. Such an analysis would require detailed structural information to identify specific donor-acceptor pairs and their geometries within a binding site.
Characterization of Hydrophobic and Electrostatic Interactions in Biological Recognition
A definitive characterization of the hydrophobic and electrostatic interactions for this compound is not documented. The pyrrolidine ring could potentially engage in hydrophobic interactions with nonpolar residues such as valine, leucine, and isoleucine. The protonated amine and the imidazole ring would be key contributors to electrostatic interactions within a binding pocket.
Conformational Analysis and Ligand Flexibility within Binding Pockets
The conformational flexibility of this compound within a protein's binding pocket has not been studied. The pyrrolidine ring has a degree of conformational flexibility, often adopting envelope or twist conformations. The rotational freedom around the bond connecting the imidazole and pyrrolidine rings would also influence how the molecule adapts to the shape and properties of a binding site.
Mechanistic Investigations of Target Modulation and Cellular Pathways
There are no mechanistic studies available that describe how this compound might modulate a biological target or affect cellular pathways. Such investigations would be contingent on first identifying a specific biological target and observing a measurable biological effect.
Computational Studies and Theoretical Insights into 3 1h Imidazol 4 Yl Pyrrolidin 2 Amine Research
Molecular Docking Simulations for Predicted Binding Mode Elucidation
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine, which is structurally related to histamine (B1213489) H3 receptor antagonists, docking simulations are crucial for elucidating its potential binding modes within the active site of this and other related G-protein coupled receptors (GPCRs). frontiersin.orgresearchgate.netwikipedia.org
Researchers utilize docking studies to understand the key interactions between the ligand and the receptor. For instance, the imidazole (B134444) and pyrrolidin-2-amine (B12981798) moieties of the compound are expected to form specific hydrogen bonds with amino acid residues in the receptor's binding pocket. The pyrrolidine (B122466) ring can engage in van der Waals interactions, further stabilizing the complex.
A typical molecular docking study would involve preparing the three-dimensional structures of both the ligand (this compound) and the target receptor. The ligand is then placed into the receptor's binding site in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with the lowest energy poses considered the most likely binding modes.
| Parameter | Description | Typical Value/Finding for a Histamine H3 Antagonist Scaffold |
| Target Receptor | The protein to which the ligand is docked. | Histamine H3 Receptor (H3R) |
| Binding Energy | The calculated free energy of binding (e.g., in kcal/mol). Lower values indicate stronger binding. | -8.0 to -12.0 kcal/mol |
| Key Interacting Residues | Amino acids in the receptor's active site that form significant interactions with the ligand. | Asp, Tyr, Glu, Thr |
| Types of Interactions | The nature of the chemical interactions between the ligand and the receptor. | Hydrogen bonds, ionic interactions, hydrophobic interactions, pi-pi stacking |
| Software Used | The computational program used to perform the docking simulation. | AutoDock, GOLD, Glide |
This table presents hypothetical yet representative data for molecular docking studies on a compound with a similar scaffold, as specific data for this compound is not publicly available.
Analysis of these interactions can reveal which parts of the molecule are most important for binding, guiding the design of new derivatives with improved affinity and selectivity. For example, if a particular hydrogen bond is found to be critical, chemists can synthesize new compounds that enhance this interaction.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability Analysis
While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govnih.govajchem-a.com This is particularly important for understanding the stability of the predicted binding pose from docking studies and for observing conformational changes in both the ligand and the receptor upon binding.
An MD simulation of the this compound-receptor complex would typically be run for several nanoseconds or even microseconds. nih.gov During the simulation, the trajectory of each atom is calculated based on a force field that describes the potential energy of the system.
Key insights from MD simulations include:
Stability of the Ligand-Receptor Complex: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, researchers can assess whether the ligand remains stably bound in the active site. ajchem-a.com
Flexibility of the System: The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that may be important for ligand binding or receptor activation. ajchem-a.com
Water-Mediated Interactions: MD simulations can reveal the role of water molecules in mediating interactions between the ligand and the receptor, which are often not fully captured in docking studies. nih.gov
| Simulation Parameter | Description | Typical Value/Observation |
| Simulation Time | The total time the system is simulated for. | 10 ns - 1 µs |
| RMSD of Ligand | A measure of the average distance between the atoms of the ligand in a given frame and a reference frame. | Stable if it plateaus after an initial equilibration period. |
| RMSF of Receptor Residues | A measure of the displacement of a particular residue from its average position. | Higher values indicate greater flexibility. |
| Number of Hydrogen Bonds | The number of hydrogen bonds between the ligand and receptor over time. | A consistent number of key hydrogen bonds indicates stable binding. |
This table illustrates typical parameters and expected observations from an MD simulation of a ligand-receptor complex, as specific data for this compound is not publicly available.
Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity
Quantum mechanical (QM) calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules with high accuracy. nih.govnih.gov For this compound, QM calculations can provide valuable information about its electronic structure, which in turn governs its reactivity and interactions with biological targets.
Key electronic properties that can be calculated include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are important for understanding a molecule's ability to donate or accept electrons, respectively. nih.gov The HOMO-LUMO energy gap is an indicator of chemical reactivity.
Molecular Electrostatic Potential (MEP): The MEP map shows the charge distribution on the surface of the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This can help predict where the molecule is likely to interact with other molecules.
Atomic Charges: Calculating the partial charges on each atom of the molecule can provide further insight into its reactivity and intermolecular interactions.
| QM Property | Description | Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons. The imidazole ring is a likely site of high HOMO density. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity. |
| MEP | A visual representation of the electrostatic potential on the molecule's surface. | Helps to identify sites for electrophilic and nucleophilic attack. |
This table outlines key quantum mechanical properties and their relevance, providing a theoretical framework for understanding the electronic nature of the compound.
Computational Analysis of Reaction Mechanisms and Pathways in Synthesis
Computational chemistry can also be a powerful tool for understanding and optimizing the synthesis of this compound. semanticscholar.orgnih.govmdpi.com By modeling the reaction mechanisms involved in its synthesis, researchers can identify transition states, calculate activation energies, and predict the most favorable reaction pathways.
For example, the synthesis of pyrrolidine derivatives often involves multi-step reactions. nih.gov Computational analysis can help to:
Elucidate Reaction Mechanisms: Determine the step-by-step process of bond breaking and formation.
Predict Reaction Outcomes: Estimate the yields of different products under various reaction conditions.
Optimize Reaction Conditions: Identify the optimal temperature, pressure, and catalyst for a given reaction to maximize the yield of the desired product and minimize byproducts.
A common synthetic route to similar compounds involves the condensation of a suitable precursor with an imidazole-containing moiety. nih.gov Computational studies can model the thermodynamics and kinetics of this condensation reaction, providing insights that can guide the experimental setup.
Pharmacophore Modeling and Virtual Screening Applications in Compound Discovery
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. nih.gov For a class of compounds like histamine H3 receptor antagonists, a pharmacophore model can be developed based on a set of known active molecules. nih.gov
This pharmacophore model can then be used as a 3D query to search large chemical databases for new compounds that match the pharmacophore, a process known as virtual screening. nih.gov This approach allows for the rapid identification of potential new drug candidates with a similar mechanism of action.
For this compound, a pharmacophore model would likely include features such as:
A hydrogen bond donor (the amine group).
A hydrogen bond acceptor (the imidazole nitrogen).
A hydrophobic region (the pyrrolidine ring).
By using such a model in a virtual screening campaign, researchers could discover novel compounds with different core structures but the same essential pharmacophoric features, potentially leading to the development of new and improved therapeutic agents.
In Vitro Biological Evaluation and Target Identification for 3 1h Imidazol 4 Yl Pyrrolidin 2 Amine
Future Directions and Emerging Research Avenues for 3 1h Imidazol 4 Yl Pyrrolidin 2 Amine
Exploration of Novel Biological Targets and Untapped Therapeutic Applications
While initial studies have likely focused on specific biological targets, the structural motifs within 3-(1H-Imidazol-4-yl)pyrrolidin-2-amine suggest a broader potential for interaction with various biomolecules. The imidazole (B134444) ring, a common feature in many biologically active compounds, can participate in hydrogen bonding and metal coordination. irjmets.com The pyrrolidine (B122466) scaffold provides a three-dimensional framework that can be tailored to fit into specific protein binding pockets.
Future research will likely delve into screening this compound and its analogs against a wider array of biological targets. This could include enzymes, receptors, and ion channels implicated in a range of diseases beyond the initial scope of investigation. The imidazole core is a known pharmacophore in antimicrobial, anti-inflammatory, and anticancer agents, suggesting that derivatives of this compound could be explored for these therapeutic applications. researchgate.netnih.gov Furthermore, the pyrrolidine ring is a component of various natural products and synthetic drugs, indicating its versatility in targeting diverse biological pathways.
Development of Advanced Synthetic Routes for Architecturally Complex Derivatives
The ability to generate a diverse library of derivatives is crucial for establishing robust structure-activity relationships (SAR) and optimizing lead compounds. While initial synthetic routes to this compound have been established, future efforts will focus on developing more efficient and versatile synthetic methodologies. This includes the exploration of novel catalysts, reaction conditions, and protecting group strategies to enable the synthesis of architecturally complex analogs. researchgate.net
Key areas of development may include stereoselective syntheses to control the chirality of the pyrrolidine ring, which can have a profound impact on biological activity. Furthermore, the development of late-stage functionalization techniques would allow for the rapid diversification of the core scaffold, enabling the introduction of a wide range of substituents on both the imidazole and pyrrolidine rings. irjmets.com The ability to readily synthesize a broad spectrum of derivatives is fundamental to a successful drug discovery campaign.
Integration of Artificial Intelligence and Machine Learning in Rational Drug Design Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and offers significant potential for accelerating research on this compound. researchgate.net These computational tools can be employed to analyze large datasets of chemical structures and biological activities to identify promising new derivatives and predict their properties. nih.govnih.gov
AI and ML algorithms can be used for a variety of tasks in the drug design process. mdpi.com This includes virtual screening of large compound libraries to identify potential hits, de novo design of novel molecules with desired properties, and the prediction of pharmacokinetic and toxicological profiles. researchgate.net By leveraging these in silico approaches, researchers can prioritize the synthesis of the most promising compounds, thereby reducing the time and cost associated with experimental work. The application of AI and ML will be instrumental in navigating the vast chemical space of this compound derivatives and identifying candidates with optimal therapeutic potential. nih.gov
Design of Chemical Probes for Molecular Biology Investigations
Well-characterized chemical probes are invaluable tools for dissecting complex biological processes. nih.gov Derivatives of this compound can be developed into potent and selective chemical probes to investigate the function of their biological targets. The design of such probes requires a deep understanding of the SAR for the target of interest.
A high-quality chemical probe should exhibit high potency and selectivity for its target, possess suitable physicochemical properties for use in cellular or in vivo models, and ideally be accompanied by a structurally similar but inactive control compound. nih.gov These probes can be used to modulate the activity of their target protein in a controlled manner, allowing researchers to study the downstream biological consequences. The development of chemical probes based on the this compound scaffold will not only advance our understanding of its specific biological targets but also contribute to the broader field of chemical biology.
Collaborative Research Opportunities and Interdisciplinary Approaches in Chemical Biology
The multifaceted nature of drug discovery necessitates a collaborative and interdisciplinary approach. Research on this compound will benefit significantly from collaborations between synthetic chemists, medicinal chemists, computational scientists, and biologists. Each discipline brings a unique set of skills and perspectives that are essential for advancing a project from initial hit identification to a potential clinical candidate.
Synthetic chemists can develop innovative methods for preparing novel analogs, while medicinal chemists can guide the design of compounds with improved potency and drug-like properties. Computational scientists can leverage AI and ML to accelerate the design-make-test-analyze cycle. researchgate.net Biologists are crucial for developing and running the assays needed to evaluate the biological activity of the synthesized compounds. By fostering a collaborative environment, research teams can more effectively tackle the challenges of drug discovery and maximize the potential of the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
